molecular formula C12H13IN2O2 B1408623 tert-Butyl 4-iodo-1H-indazole-1-carboxylate CAS No. 1337882-32-2

tert-Butyl 4-iodo-1H-indazole-1-carboxylate

Cat. No.: B1408623
CAS No.: 1337882-32-2
M. Wt: 344.15 g/mol
InChI Key: YMQCKTYTNBFNBK-UHFFFAOYSA-N
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Description

tert-Butyl 4-iodo-1H-indazole-1-carboxylate: is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features an iodine atom at the 4-position and a tert-butyl ester group at the 1-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-iodo-1H-indazole-1-carboxylate typically involves the iodination of an indazole precursor followed by esterification. One common method includes:

    Iodination: The indazole precursor is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position.

    Esterification: The iodinated indazole is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Products: New indazole derivatives with various functional groups replacing the iodine atom.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Indazole derivatives can act as ligands in catalytic reactions.

Biology and Medicine:

    Pharmacophores: Indazole derivatives are explored for their potential as pharmacophores in drug discovery, particularly for their anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Materials Science: Indazole derivatives are investigated for their potential use in organic electronics and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl 4-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, indazole derivatives often interact with biological targets such as enzymes or receptors. The iodine atom and tert-butyl ester group can influence the compound’s binding affinity and selectivity. The indazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.

Comparison with Similar Compounds

    4-Iodo-1H-indazole: Lacks the tert-butyl ester group, which can affect its solubility and reactivity.

    tert-Butyl 1H-indazole-1-carboxylate: Lacks the iodine atom, which can influence its chemical reactivity and biological activity.

Uniqueness: tert-Butyl 4-iodo-1H-indazole-1-carboxylate is unique due to the presence of both the iodine atom and the tert-butyl ester group. This combination can enhance its reactivity in substitution and coupling reactions and influence its biological properties, making it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

tert-Butyl 4-iodo-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the iodine atom and the tert-butyl ester group enhances its interaction with biological targets, making it a valuable candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a unique indazole structure characterized by:

  • Iodine atom at the 4-position, which can influence binding interactions.
  • tert-butyl ester group , enhancing lipophilicity and potentially affecting solubility and reactivity.

These structural components play a crucial role in its biological activity, particularly in the context of enzyme interactions and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action involves:

  • Binding Affinity : The iodine atom may enhance the compound's binding affinity to specific targets due to its ability to participate in halogen bonding.
  • Stability : The tert-butyl group contributes to the stability of the compound, allowing for prolonged interaction with biological systems.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antitumor properties. Notable findings include:

  • Inhibition of Tumor Growth : In vitro studies have shown that related indazole compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low nanomolar range against specific tumor types .
CompoundCancer Cell LineIC50 (nM)
CFI-400945HCT116<10
Compound 82aPim Kinases0.4 - 1.1

These results suggest that this compound may similarly exhibit potent antitumor effects.

Antiviral and Anti-inflammatory Properties

Preliminary studies suggest that compounds within this class may also possess antiviral and anti-inflammatory properties. The exact mechanisms remain under investigation, but ongoing research aims to elucidate their potential therapeutic applications against viral infections and chronic inflammatory conditions.

Case Studies

Several studies have explored the biological activity of indazole derivatives similar to this compound:

  • Study on Anticancer Activity : A study demonstrated that a related compound induced apoptosis in breast cancer cells through modulation of pro-apoptotic and anti-apoptotic protein levels. This effect was confirmed through flow cytometry and Western blot analyses, indicating a promising pathway for cancer therapy .
  • In Vivo Efficacy : Another investigation assessed the antitumor efficacy of an indazole derivative in a mouse model, revealing significant tumor growth suppression without adverse effects on body weight, highlighting its potential for clinical application .

Properties

IUPAC Name

tert-butyl 4-iodoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQCKTYTNBFNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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